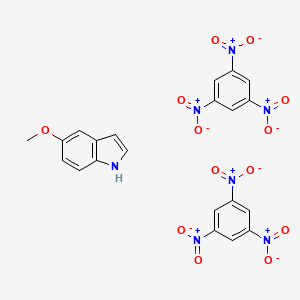
5-methoxy-1H-indole;1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1H-indole;1,3,5-trinitrobenzene is a compound that combines two distinct chemical structures: 5-methoxy-1H-indole and 1,3,5-trinitrobenzene. The indole moiety is a significant heterocyclic system found in many natural products and drugs, while the trinitrobenzene component is known for its explosive properties. This compound is of interest due to its unique combination of biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. For instance, methanesulfonic acid in methanol can be used to obtain the indole derivative . The trinitrobenzene component can be synthesized through the nitration of benzene using a mixture of concentrated nitric and sulfuric acids .
Industrial Production Methods
Industrial production of such compounds often involves large-scale nitration processes for the trinitrobenzene component, while the indole synthesis may be carried out using batch or continuous flow reactors to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-1H-indole;1,3,5-trinitrobenzene can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro groups in trinitrobenzene can be reduced to amino groups under catalytic hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives of trinitrobenzene.
Substitution: Halogenated or sulfonated indole derivatives.
Applications De Recherche Scientifique
5-methoxy-1H-indole;1,3,5-trinitrobenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Potential use in drug development due to the biological activity of indole derivatives.
Industry: Trinitrobenzene derivatives are used in the manufacture of explosives and dyes.
Mécanisme D'action
The mechanism of action of 5-methoxy-1H-indole;1,3,5-trinitrobenzene involves interactions with various molecular targets:
Indole Moiety: Binds to multiple receptors, influencing biological pathways such as serotonin signaling.
Trinitrobenzene Moiety: Undergoes redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxyindole-2-carboxylic acid
- 5-methoxy-1H-indole-3-carbaldehyde
- 2-(5-methoxy-1H-indol-3-yl)acetonitrile
Uniqueness
5-methoxy-1H-indole;1,3,5-trinitrobenzene is unique due to the combination of the indole and trinitrobenzene moieties, which endows it with both biological activity and potential explosive properties. This dual nature makes it a compound of significant interest in both scientific research and industrial applications .
Propriétés
Numéro CAS |
62785-01-7 |
|---|---|
Formule moléculaire |
C21H15N7O13 |
Poids moléculaire |
573.4 g/mol |
Nom IUPAC |
5-methoxy-1H-indole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9NO.2C6H3N3O6/c1-11-8-2-3-9-7(6-8)4-5-10-9;2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6,10H,1H3;2*1-3H |
Clé InChI |
MQZRBBBPUOSQKN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


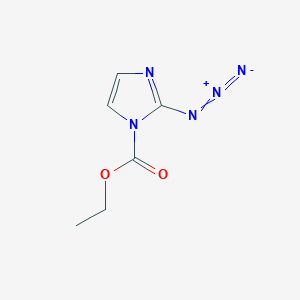


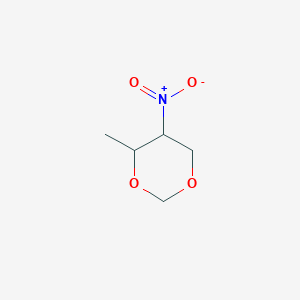
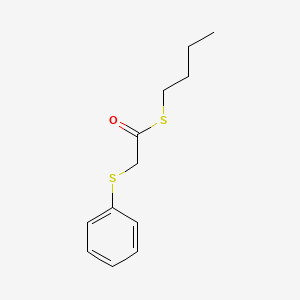
silane](/img/structure/B14515770.png)


![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
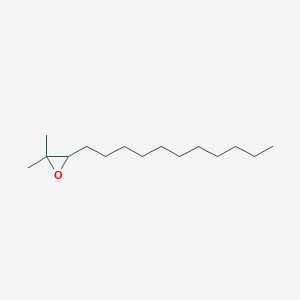
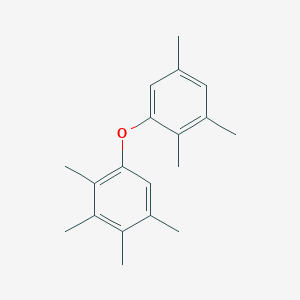

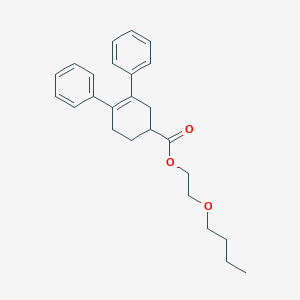
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
